methyl 4-{1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate
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Overview
Description
Methyl 4-{1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the 4-fluorophenylmethoxy group: This can be achieved by reacting 4-fluorophenol with methanol in the presence of an acid catalyst.
Synthesis of the dihydropyridine ring: This involves the Hantzsch pyridine synthesis, where an aldehyde, a β-keto ester, and ammonia are reacted under reflux conditions.
Amidation reaction: The dihydropyridine intermediate is then reacted with 4-aminobenzoic acid to form the amido linkage.
Esterification: Finally, the carboxylic acid group of the benzoic acid is esterified with methanol in the presence of a strong acid like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The carbonyl group in the dihydropyridine ring can be reduced to form alcohol derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Methyl 4-{1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4-{1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{1-[(4-chlorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate
- Methyl 4-{1-[(4-bromophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate
- Methyl 4-{1-[(4-methylphenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate
Uniqueness
Methyl 4-{1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
methyl 4-[[1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O5/c1-28-21(27)15-6-10-17(11-7-15)23-19(25)18-3-2-12-24(20(18)26)29-13-14-4-8-16(22)9-5-14/h2-12H,13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDKXCVRWYSBKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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